Methyl 3-methyl-5-nitrobenzoate

Organic Synthesis Physical Chemistry Crystallization

Researchers requiring the defined 3-methyl-5-nitro substitution pattern often face supply inconsistency with mixed isomers. This compound provides the exact regiospecific intermediate needed for reproducible SAR and synthetic outcomes. - Critical 5-nitro/3-methyl orientation for predictable reactivity and target binding. - Supplied at 98% purity (HPLC) with lot-specific QC documentation. - Standard global B2B logistics with secure packaging for nitroaromatic solids.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 482311-23-9
Cat. No. B1603797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyl-5-nitrobenzoate
CAS482311-23-9
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C9H9NO4/c1-6-3-7(9(11)14-2)5-8(4-6)10(12)13/h3-5H,1-2H3
InChIKeyYNBMIFXZVJTHAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Methyl-5-Nitrobenzoate: Properties and Sourcing


Methyl 3-methyl-5-nitrobenzoate (CAS 482311-23-9) is a substituted nitroaromatic ester with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . It features a methyl ester group, a nitro group at the 5-position, and a methyl group at the 3-position on the benzene ring. The compound is typically supplied as a pale-yellow to yellow-brown solid with a melting point of 84–85 °C and a predicted boiling point of 315.0±22.0 °C at 760 mmHg . Its purity is commonly specified at 95–98% (HPLC) .

Defined 3-methyl-5-nitro substitution pattern
Crystalline solid supports reproducible purification
HPLC-verified purity for consistent synthesis outcomes

Substitution Risks for Methyl 3-Methyl-5-Nitrobenzoate


The specific substitution pattern of methyl 3-methyl-5-nitrobenzoate—with a nitro group at the 5-position and a methyl group at the 3-position—imparts distinct electronic and steric properties that are not replicated by other methyl nitrobenzoate isomers or simple nitroaromatics. In medicinal chemistry and organic synthesis, the precise orientation of electron-withdrawing and electron-donating substituents on the aromatic ring directly influences reaction regioselectivity, intermediate stability, and final product identity [1]. Substituting a compound with a different isomer, such as methyl 3-methyl-2-nitrobenzoate or methyl 3-nitrobenzoate, can lead to divergent reactivity profiles and compromised synthetic outcomes. The following evidence quantifies these differences where available.

Isomeric substitution

Different nitro/methyl positions alter reaction regioselectivity and intermediate stability.

Electronic modulation

Methyl group at 3-position affects electron density and may shift reactivity profiles.

Synthetic outcome

Using incorrect isomer can compromise product identity and yield in multi-step syntheses.

Methyl 3-Methyl-5-Nitrobenzoate vs. Analog Compounds


Melting Point vs. Methyl 3-Nitrobenzoate

Methyl 3-methyl-5-nitrobenzoate exhibits a melting point of 84–85 °C, which is higher than that of the simpler analog methyl 3-nitrobenzoate (CAS 618-95-1), which melts at 78–80 °C [1]. This difference in physical state can influence purification strategies and handling in laboratory and industrial settings.

Melting Point
Cross-study comparable
84–85 °C vs 78–80 °C (+4–7 °C)
Supports distinct crystallization conditions
Recrystallization strategy may differ
Organic Synthesis Physical Chemistry Crystallization

Energetics of Nitrobenzoate Isomers

A 2022 thermochemical study quantified the enthalpy of formation in the gas phase for three methyl nitrobenzoate isomers (2-, 3-, and 4-nitro) at 298.15 K [1]. While methyl 3-methyl-5-nitrobenzoate was not directly studied, the data demonstrate that the position of the nitro group alone can alter the gas-phase enthalpy of formation by up to several kJ·mol⁻¹. The additional methyl group at the 3-position in the target compound is expected to further modulate electronic properties through inductive and hyperconjugative effects, as established in classical organic chemistry [2].

Isomer Energetics
Class-level inference
ΔfH°g varies by several kJ·mol⁻¹ among isomers
Thermodynamic stability differs by nitro position
Target compound not measured; class data only
Thermochemistry Computational Chemistry Structure-Activity Relationships

Nitration Regioselectivity of Methyl 3-Methylbenzoate

A 2018 study reported a green nitration process for methyl 3-methylbenzoate to produce 5-methyl-2-nitrobenzoic acid [1]. The work highlights the high substrate selectivity achievable with optimized nitration conditions. While the target compound (methyl 3-methyl-5-nitrobenzoate) is not the direct product, its isomer methyl 3-methyl-2-nitrobenzoate is formed via alternative regioselectivity. The meta-directing effect of the ester group combined with the ortho/para-directing methyl group leads to a complex regiochemical outcome that must be carefully controlled to obtain the desired 5-nitro isomer.

Nitration Regioselectivity
Class-level inference
5-nitro vs 2-nitro isomer formation depends on conditions
Isomer outcome is condition-dependent
Review nitration method parameters
Nitration Regioselectivity Green Chemistry

Commercial Availability and Purity

Methyl 3-methyl-5-nitrobenzoate is commercially available from multiple suppliers with purity specifications typically ranging from 95% to 98% (HPLC) . This level of purity is comparable to that of widely used isomers like methyl 3-nitrobenzoate (commonly 98%). However, the target compound is less common and may require longer lead times or minimum order quantities depending on the supplier. Procurement decisions should consider the specific isomer required for the application, as substitution with a different isomer is not chemically equivalent.

Commercial Purity
Supporting evidence
95–98% HPLC typical; comparable to methyl 3-nitrobenzoate
Sufficient purity for most synthetic applications
Verify lot-specific CoA; lead times may vary
Procurement Quality Control Supply Chain

Key Applications of Methyl 3-Methyl-5-Nitrobenzoate


Pharmaceutical Intermediate Synthesis

The compound serves as a versatile intermediate for constructing more complex molecules where the 3-methyl-5-nitro substitution pattern is essential for target binding or pharmacokinetic properties. Its use is indicated in programs where structure-activity relationship (SAR) studies have identified the 3-methyl-5-nitrobenzoyl moiety as a critical pharmacophore .

Dual Electron Effects in Organic Synthesis

Methyl 3-methyl-5-nitrobenzoate provides a well-defined substrate for studying the interplay of a strong electron-withdrawing nitro group and an electron-donating methyl group on aromatic reactivity. It can be employed in investigations of regioselective transformations, cross-coupling reactions, and nucleophilic aromatic substitutions .

Functional Monomer or Additive for Polymers

Nitroaromatic esters are sometimes used as monomers or additives in the synthesis of specialty polymers and materials. The specific substitution pattern of methyl 3-methyl-5-nitrobenzoate could influence polymer properties such as thermal stability, solubility, and optical characteristics. However, direct literature evidence for this specific compound in materials applications is limited .

Application
Selection Property
Validation Focus
Medicinal chemistry intermediate synthesis
Defined 3-methyl-5-nitro substitution pattern
SAR and target binding compatibility
Reactivity and selectivity studies
Nitro/methyl electronic interplay
Regioselective transformation outcomes
Specialty polymer research
Nitroaromatic ester functionality
Thermal stability and solubility profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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